

In-Depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

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Compound of Interest

Compound Name: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B1275784

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CAS Number: 96-67-3

An Essential Intermediate for Research and Development

This technical guide provides a comprehensive overview of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, a versatile aromatic sulfonic acid. Targeted at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, synthesis, applications, and safety considerations.

Physicochemical Properties

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound characterized by its light yellow to dark green crystalline appearance.^[1] Its unique structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a wide range of chemical reactivity.^[1] This combination of functional groups allows for its use in diverse chemical syntheses not achievable with similar, less functionalized compounds.^[1]

Table 1: Physicochemical Data for **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**

Property	Value	Reference
CAS Number	96-67-3	[1][2]
IUPAC Name	3-amino-2-hydroxy-5-nitrobenzenesulfonic acid	[1]
Synonyms	2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-aminophenol-6-sulfonic acid, Sullanilic Acid	[1][2][3]
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S	[1][2]
Molecular Weight	234.19 g/mol	[1]
Appearance	Light yellow to dark green crystalline powder	[1]
Melting Point	285 °C	[2]
Density	1.877 g/cm ³	[2]
Water Solubility	0.1-0.5 g/100 mL at 21.5 °C	[2]
InChI Key	DQIVFTJHYKDOMZ-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-]	[1]

Synthesis and Chemical Reactions

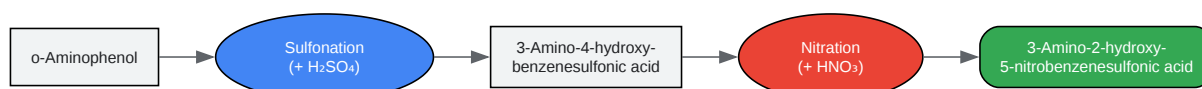
The synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** can be achieved through multiple routes. The selection of the synthetic pathway often depends on the desired yield, purity, and industrial scalability.

Synthesis from 2-Aminophenol

A common laboratory and industrial synthesis involves the sequential functionalization of 2-aminophenol.[1] The process typically follows two main steps:

- Nitration: An electrophilic aromatic substitution reaction introduces a nitro group ($-\text{NO}_2$) at the 5-position of the 2-aminophenol ring.
- Sulfonation: A sulfonic acid group ($-\text{SO}_3\text{H}$) is then introduced at the 3-position.

An alternative patented method involves reversing the order of these steps, starting with the sulfonation of ortho-aminophenol, followed by nitration. This route is described as having a short reaction path and high efficiency.[4]



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Synthesis Workflow from o-Aminophenol.

Key Chemical Reactions

The functional groups of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** allow it to undergo several types of reactions:

- Diazotization: The primary amino group is readily converted into a diazonium salt. This diazonium salt is a key intermediate for producing azo dyes.[1]
- Reduction: The nitro group can be reduced to form an amino group, yielding a diamino derivative.
- Oxidation: The compound can be oxidized to form quinone-type structures.[1]
- Complexation: The molecule can form colored complexes with various metal ions, a property utilized in analytical chemistry.[1]

Applications in Research and Industry

This compound is a valuable intermediate and reagent across several scientific and industrial fields.

Table 2: Summary of Applications

Field	Application	Description
Dye Industry	Azo Dye Intermediate	Serves as a diazo component in the synthesis of a wide range of azo dyes and pigments for textiles, inks, and paints.
Pharmaceuticals	Synthesis Intermediate	Used in the synthesis of various pharmaceutical compounds due to its versatile reactive sites.[3]
Analytical Chemistry	Metal Ion Determination	Forms colored complexes with metal ions, enabling its use as a reagent for the colorimetric determination of metals like iron.
Analytical Chemistry	pH Indicator	Its structure allows it to function as a pH indicator.[5]
Biochemistry	Enzyme Assays	Utilized in enzyme reaction studies, potentially acting as a substrate in various biochemical assays.[1]
Industrial Chemistry	Corrosion Inhibitor	Employed in industrial applications as a corrosion inhibitor.[1]

Experimental Protocols

While specific, validated protocols for all applications are proprietary or require experimental development, this section provides representative methodologies based on established chemical principles.

Representative Protocol: Synthesis of an Azo Dye

This protocol describes the general procedure for using **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** as the diazo component to synthesize an azo dye with a coupling agent, such as 2-naphthol. This process involves two main stages: diazotization and coupling.

Materials:

- **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- 2-Naphthol
- Sodium hydroxide (NaOH)
- Ice, distilled water

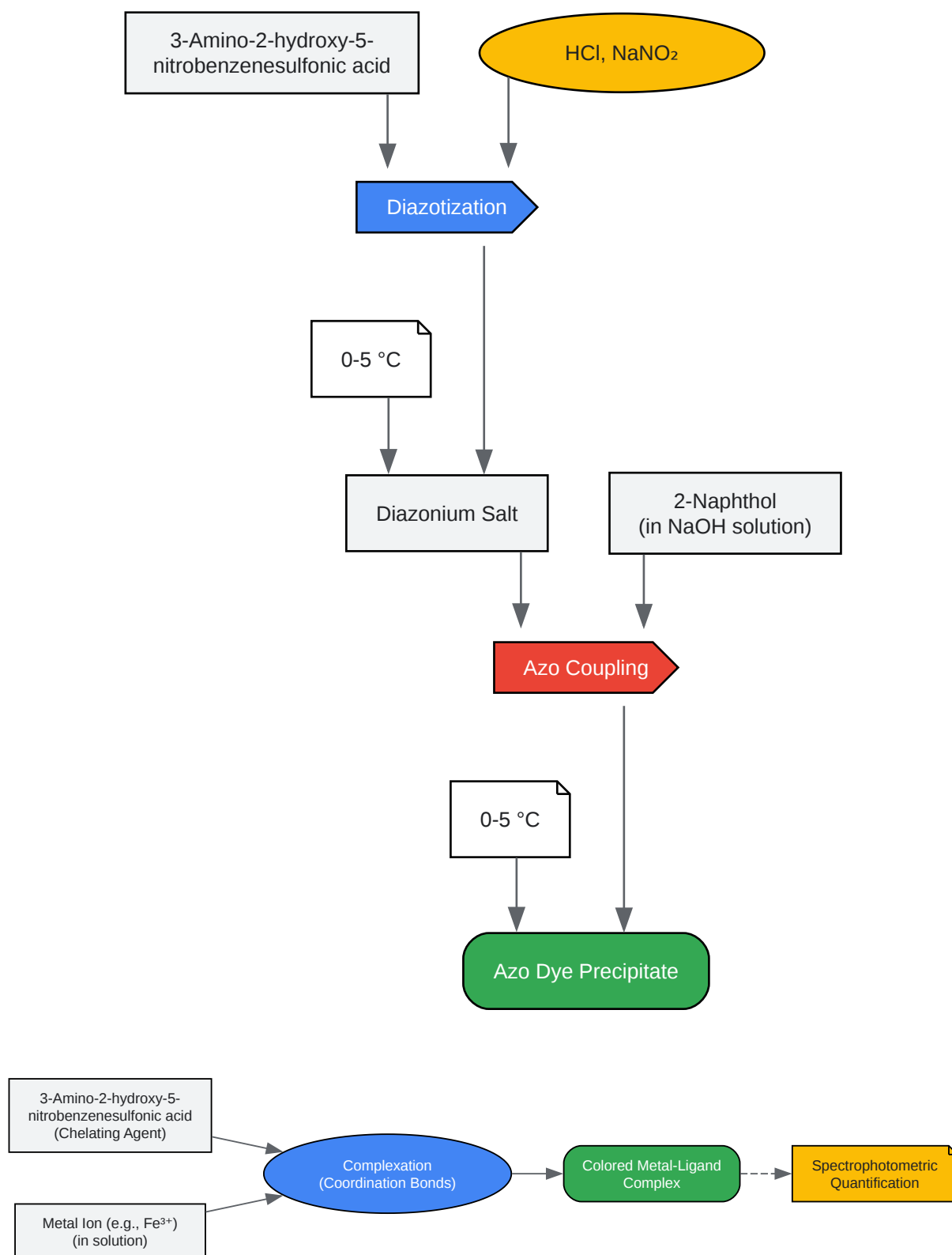
Procedure:

Part A: Diazotization

- Prepare a solution of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** in dilute hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the amine with constant stirring.
- The reaction is complete when the solution gives a positive test for nitrous acid (e.g., turning starch-iodide paper blue). The resulting solution contains the diazonium salt.

Part B: Azo Coupling

- Prepare a separate solution of the coupling agent, 2-naphthol, by dissolving it in an aqueous sodium hydroxide solution.
- Cool this alkaline solution in an ice bath to 0-5 °C.
- Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of 2-naphthol with vigorous stirring.
- A colored precipitate of the azo dye should form immediately.
- Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.
- Isolate the dye product by vacuum filtration, wash it with cold water to remove excess salts and reagents, and dry it.



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